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Compound of Interest

Compound Name:
2-(Aminosulfonyl)-4-iodobenzoic

acid methyl ester

Cat. No.: B183742 Get Quote

A comparative guide to the crystal structures of substituted benzoic acid methyl ester

derivatives is presented for researchers, scientists, and drug development professionals. This

guide focuses on the X-ray crystallographic data of molecules related to 2-(aminosulfonyl)-4-
iodobenzoic acid methyl ester, providing a comparative analysis of their structural

parameters.

Comparative Analysis of Crystal Structures
The following table summarizes key crystallographic data for two derivatives of benzoic acid

methyl ester. While the specific crystal structure for 2-(aminosulfonyl)-4-iodobenzoic acid
methyl ester is not publicly available, this comparison with structurally related compounds

provides valuable insights into the effects of different substituents on the crystal packing and

molecular geometry.
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Parameter
Methyl 2-hydroxy-4-
iodobenzoate[1]

Methyl 4-(4-
methylbenzamido)-2-
sulfamoylbenzoate[2]

Chemical Formula C₈H₇IO₃ C₁₆H₁₆N₂O₅S

Molecular Weight 278.04 g/mol 348.37 g/mol

Crystal System Monoclinic Triclinic

Space Group P2₁/c Pī

Unit Cell Dimensions

a = 8.423(2) Å, b = 16.035(5)

Å, c = 6.963(2) Å, β =

112.50(1)°

a = 9.1968(16) Å, b =

11.078(2) Å, c = 15.914(3) Å, α

= 75.894(3)°, β = 87.124(3)°, γ

= 84.123(3)°

Volume (Å³) 869.5(4) 1563.7(5)

Z 4 4

Temperature (K) 90 294(2)

Radiation Mo Kα Mo Kα

Experimental Protocol: Single-Crystal X-ray
Diffraction
The determination of the crystal structure for small molecules like the ones presented here

typically follows a standardized experimental workflow.[3][4][5]

Crystallization: The first and often most challenging step is to grow high-quality single

crystals of the compound.[3] This can be achieved through various techniques such as slow

evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For instance,

crystals of methyl 2-hydroxy-4-iodobenzoate were obtained by slow evaporation from a

benzene solution.[1]

Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a

goniometer head. The crystal is then placed in an X-ray diffractometer, and a beam of
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monochromatic X-rays is directed at it. As the crystal is rotated, a diffraction pattern of spots

is collected on a detector.[3][4]

Data Processing: The collected diffraction data are processed to determine the unit cell

dimensions and the intensities of the reflections. This step also involves corrections for

various experimental factors.

Structure Solution and Refinement: The processed data is used to solve the crystal structure,

which involves determining the positions of the atoms within the unit cell. This is often done

using direct methods for small molecules. The initial structural model is then refined to

improve the fit between the calculated and observed diffraction data.

Below is a graphical representation of the experimental workflow for single-crystal X-ray

diffraction.
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Experimental workflow for single-crystal X-ray diffraction.
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Signaling Pathways and Logical Relationships
The structural information obtained from X-ray crystallography is crucial in drug development

as it elucidates the three-dimensional arrangement of atoms in a molecule. This information is

fundamental for understanding structure-activity relationships (SAR), where the biological

activity of a compound is correlated with its chemical structure.
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Relationship between crystal structure and drug design.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b183742?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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